2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 4-bromo-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate (K2CO3), and solvents like DMF or THF.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-methanol.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins, thereby modulating biological pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
- 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
- 2-(4-Phenyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
Uniqueness
2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which can be readily substituted, allowing for the synthesis of a wide variety of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C8H5BrN4O |
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Molecular Weight |
253.06 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H5BrN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H |
InChI Key |
SFKWMBIZNCNSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
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